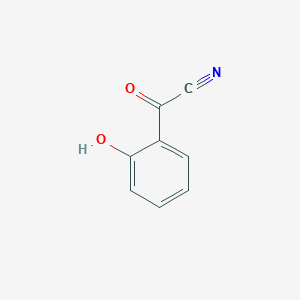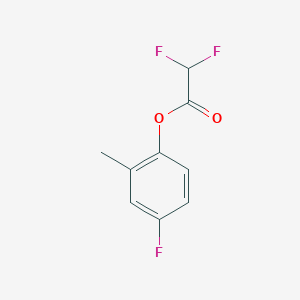
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate is an organic compound that features a phenyl ring substituted with a fluoro group at the 4-position and a methyl group at the 2-position, along with a 2,2-difluoroacetate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate typically involves the esterification of 4-fluoro-2-methylphenol with 2,2-difluoroacetic acid or its derivatives. One common method is the reaction of 4-fluoro-2-methylphenol with 2,2-difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Fluoro-2-methylphenol and 2,2-difluoroacetic acid.
Oxidation: 4-Fluoro-2-carboxyphenyl 2,2-difluoroacetate.
Applications De Recherche Scientifique
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific enzymes or receptors.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro and difluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another compound with similar functional groups but different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its fluoro and difluoro groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
(4-fluoro-2-methylphenyl) 2,2-difluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)14-9(13)8(11)12/h2-4,8H,1H3 |
Clé InChI |
JZFICBOZDSSCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)OC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
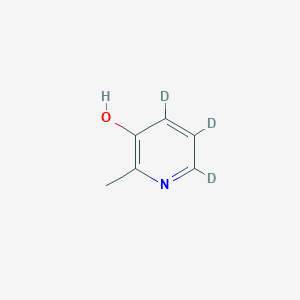
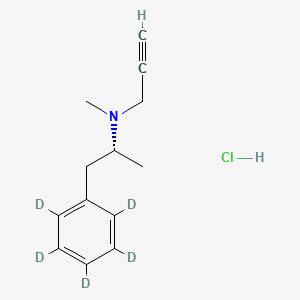
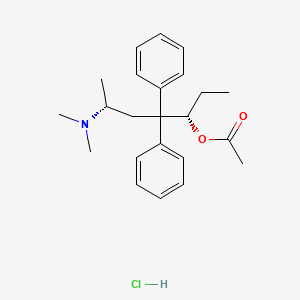
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

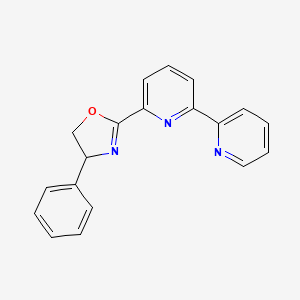
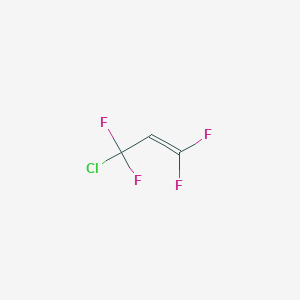
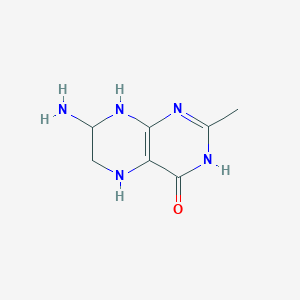
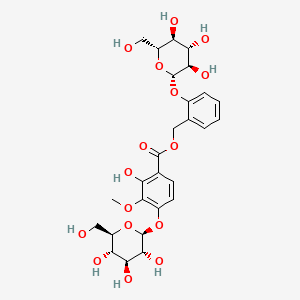
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
